1-(1,3-Benzodioxol-5-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanol
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Overview
Description
1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features a benzodioxole ring and a piperazine moiety
Preparation Methods
The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps. One common synthetic route starts with the preparation of the benzodioxole ring, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and piperazine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL stands out due to its unique combination of a benzodioxole ring and a piperazine moiety. Similar compounds include:
1-(2H-1,3-BENZODIOXOL-5-YL)-2-(PIPERAZIN-1-YL)ETHAN-1-OL: Lacks the ethoxyphenyl group.
1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(PHENYL)PIPERAZIN-1-YL]ETHAN-1-OL: Lacks the ethoxy group on the phenyl ring.
These differences can significantly impact the compound’s chemical properties and biological activities.
Properties
Molecular Formula |
C21H26N2O4 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H26N2O4/c1-2-25-19-6-4-3-5-17(19)23-11-9-22(10-12-23)14-18(24)16-7-8-20-21(13-16)27-15-26-20/h3-8,13,18,24H,2,9-12,14-15H2,1H3 |
InChI Key |
BJWRAMYVGQPQPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
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